Mastoparan (trifluoroacetate salt)

Antimicrobial Peptides Multidrug Resistance Acinetobacter baumannii

Mastoparan (trifluoroacetate salt) is the definitive tool for G-protein research. It activates PLC without concurrent PLA2 stimulation, enabling clean GPCR-independent signaling studies. Potent bactericidal activity against colistin-resistant A. baumannii (MIC50 8 mg/L), plus established anticancer cytotoxicity benchmarks (leukemia IC50 8–9.2 µM). This peptide serves as an essential reference standard in antimicrobial and oncology SAR panels. Choose the precise sequence validated by extensive literature—not an analog.

Molecular Formula C72H132F3N19O17
Molecular Weight 1592.9 g/mol
Cat. No. B10775708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMastoparan (trifluoroacetate salt)
Molecular FormulaC72H132F3N19O17
Molecular Weight1592.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C70H131N19O15.C2HF3O2/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-52(34-39(9)10)67(101)83-46(25-19-22-28-71)62(96)78-45(16)61(95)86-50(32-37(5)6)65(99)79-42(13)58(92)77-43(14)60(94)85-51(33-38(7)8)66(100)80-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)89-56(41(12)18-2)70(104)84-49(57(76)91)31-36(3)4;3-2(4,5)1(6)7/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,100)(H,81,93)(H,82,97)(H,83,101)(H,84,104)(H,85,94)(H,86,95)(H,87,102)(H,88,103)(H,89,98);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-;/m0./s1
InChIKeyWZPKLDWYLMDLDU-UVXXMCETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mastoparan (trifluoroacetate salt): Foundational Biochemical and Pharmacological Profile for Research Procurement


Mastoparan (trifluoroacetate salt) is a cationic, amphipathic tetradecapeptide amide (H-INLKALAALAKKIL-NH₂) originally isolated from wasp venom [1]. As a salt form of the native peptide, the trifluoroacetate counterion is a standard formulation for synthetic peptides, ensuring solubility and stability for research applications. Its primary recognized biochemical activities include direct activation of heterotrimeric G proteins, particularly Gi and Go, leading to downstream signaling events such as mast cell degranulation and phospholipase C activation [2]. Furthermore, it is a known modulator of mitochondrial permeability transition and a membranolytic agent with demonstrated antimicrobial and anticancer properties [3].

Mastoparan (trifluoroacetate salt) Procurement: Why Analogs and Related Peptides Are Not Interchangeable


Selecting a mastoparan analog or a related insect venom peptide (e.g., melittin, mastoparan-X) cannot be based on structural similarity alone. The precise sequence of mastoparan dictates a unique pharmacological profile where subtle changes lead to significant functional divergence. For instance, while many amphipathic peptides can interact with membranes and G proteins, the specific residues in mastoparan (e.g., Lys at position 4, 11, 12) are critical for its unique combination of antimicrobial potency, selective cancer cell cytotoxicity, and G-protein activation profile [1]. Substituting mastoparan with another peptide, even a closely related one like Mas7, may result in a loss of its specific membranolytic anticancer activity or alter its mechanism of action against multidrug-resistant bacteria, as demonstrated by direct comparative studies [2]. The quantitative evidence below details these critical and measurable differentiators, underscoring why mastoparan, and not a generic analog, is the required reagent for specific, validated experimental endpoints.

Mastoparan (trifluoroacetate salt) Differentiators: A Quantitative Evidence Guide for Scientific Selection


Potent Activity Against Colistin-Resistant Acinetobacter baumannii: A Direct Comparison with Melittin and Indolicidin

In a comparative study of 15 antimicrobial peptides against both colistin-susceptible and colistin-resistant Acinetobacter baumannii, mastoparan and melittin demonstrated the lowest minimum inhibitory concentrations (MICs). Specifically, for the colistin-resistant strain, mastoparan exhibited an MIC of 1 mg/L, which was superior to both melittin (2 mg/L) and indolicidin (16 mg/L) [1]. Further analysis on 13 colistin-resistant clinical isolates confirmed mastoparan's superiority with an MIC50 of 8 mg/L, compared to >512 mg/L for colistin and 16 mg/L for indolicidin [1].

Antimicrobial Peptides Multidrug Resistance Acinetobacter baumannii

Divergent Signaling in PC12 Cells: Differential Activation of Phosphoinositide Breakdown vs. Arachidonic Acid Release

In a direct head-to-head comparison in PC12 cells, mastoparan and melittin exhibit fundamentally different signaling profiles. While both peptides stimulate calcium influx, melittin is approximately 20-fold more potent [1]. More critically, mastoparan selectively stimulates phosphoinositide (PI) breakdown via phospholipase C, but has no effect on arachidonic acid (AA) release via phospholipase A2. In contrast, melittin potently stimulates both pathways [1]. Maximal stimulation of PI breakdown was achieved at 30 μg/mL for mastoparan, versus 1-2.5 μg/mL for melittin, highlighting a distinct, albeit less potent, activation profile [1].

Signal Transduction Phospholipase C Phospholipase A2

Broad-Spectrum Anticancer Activity with Quantifiable Differential Cytotoxicity in Leukemia, Myeloma, and Breast Cancer

Mastoparan exhibits a quantifiable, broad-spectrum anticancer profile with differential potency across cancer types. It is most potent against leukemia cells (IC50 ~ 8–9.2 μM), followed by myeloma (IC50 ~ 11 μM), and then breast cancer cells (IC50 ~ 20–24 μM) [1]. Importantly, a significant therapeutic window is observed as it is less toxic to normal peripheral blood mononuclear cells (PBMCs), with an IC50 of 48 μM, indicating a degree of cancer-cell selectivity [1].

Cancer Research Anticancer Peptides Cytotoxicity

SAR-Defined Structural Requirements for Antimicrobial Activity: Lysine Residue Positioning and Number

A comprehensive structure-activity relationship (SAR) study of mastoparan analogs has precisely defined the molecular features required for its antimicrobial activity. The study, using Ala and Lys scanning, determined that a minimum of four to six lysine residues positioned between positions 4 and 11 of the tetradecapeptide chain are necessary to achieve antibacterial activities comparable to or higher than reference compounds [1]. This specific lysine arrangement, absent in many other amphipathic peptides, is critical for optimizing the hydrophilic surface and membrane interaction [1].

Peptide Engineering Structure-Activity Relationship Antibiotic Design

Bimodal Mechanism of Mitochondrial Permeability Transition Pore Opening: Comparison with Analog MP14

Mastoparan facilitates the opening of the mitochondrial permeability transition pore (mPTP) through a concentration-dependent bimodal mechanism. At submicromolar concentrations, its action is Ca2+ and phosphate-dependent and is inhibited by cyclosporin A. At concentrations above 1 µM, pore induction occurs without an apparent Ca2+ requirement and is cyclosporin A-insensitive [1]. A comparison with its analog, MP14, suggests that this complex, concentration-dependent behavior may involve a regulatory G-protein, providing a unique mechanistic insight not observed with simpler membrane-perturbing agents [1].

Mitochondrial Biology Apoptosis Permeability Transition Pore

Differential Membrane Permeabilization: Concentration-Dependent Effects on Erythrocytes vs. Mast Cells

A comparative study of membrane-permeabilizing activities showed that mastoparans, including the native sequence, increase permeability in human erythrocytes only at higher concentrations, leading to a distinct crenated morphology, whereas they induce K+ efflux from mast cells and bacteria at lower, biologically relevant concentrations [1]. This concentration-dependent selectivity profile differentiates mastoparan from other potent hemolytic agents like melittin, which induces lysis at much lower concentrations [2].

Membrane Biology Hemolysis Mast Cell Biology

Mastoparan (trifluoroacetate salt): Evidence-Backed Application Scenarios for Targeted Research


Investigating Mechanisms of Colistin Resistance in Acinetobacter baumannii

Mastoparan is a superior tool compound for researchers studying colistin-resistant Gram-negative infections. Unlike colistin, which shows negligible activity (MIC50 >512 mg/L), mastoparan retains potent bactericidal activity against resistant strains (MIC50 8 mg/L) [1]. This allows for the exploration of alternative killing mechanisms and the validation of novel therapeutic targets in multidrug-resistant A. baumannii models [1].

Selective Study of PLC-Dependent Signal Transduction

For investigations into calcium signaling and phosphoinositide turnover, mastoparan serves as a selective activator of phospholipase C (PLC) without concurrently activating phospholipase A2 (PLA2) and stimulating arachidonic acid release [2]. This functional selectivity, absent in melittin, provides a cleaner pharmacological tool for dissecting G protein-coupled receptor (GPCR)-independent PLC pathways in cell models such as PC12 cells [2].

Broad-Spectrum Anticancer Peptide Screening and Mechanistic Studies

Mastoparan is an essential reference compound for screening panels of anticancer peptides (ACPs). Its defined differential cytotoxicity against leukemia (IC50 8-9.2 μM), myeloma (11 μM), and breast cancer (20-24 μM) cells, along with a measurable therapeutic window relative to normal PBMCs (48 μM), provides a quantitative benchmark [3]. This profile is critical for evaluating the potency and selectivity of novel ACPs and for studying membranolytic cancer cell death mechanisms [3].

Structural Biology and Peptide Engineering for Antimicrobial Design

Mastoparan is a foundational template for structure-activity relationship (SAR) studies in antimicrobial peptide design. The extensive SAR data mapping the critical role of lysine residues (specifically at positions 4, 11, and 12) and their impact on antimicrobial activity, hemolysis, and mast cell degranulation, makes it an invaluable control for evaluating new analogs [4]. Researchers can benchmark the performance of engineered peptides against mastoparan's well-characterized activity profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mastoparan (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.